Lipophilicity-Driven Selectivity: Increased cLogP of the 4-Chloro-Naphthalene Scaffold vs. Non-Halogenated Naphthalene Analog
The 4-chloro substitution on the naphthalene ring of N-benzyl-4-chloronaphthalene-1-sulfonamide results in a quantifiable increase in lipophilicity compared to the non-halogenated analog, N-benzyl-1-naphthalenesulfonamide (CAS 71862-35-6). This difference can be crucial for improving membrane permeability and enhancing target binding through hydrophobic interactions [1].
vs. non-halogenated analog
| Evidence Dimension | Computed Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP 4.3 |
| Comparator Or Baseline | N-benzyl-1-naphthalenesulfonamide (CAS 71862-35-6) cLogP 3.8 |
| Quantified Difference | Delta cLogP = +0.5 |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A delta cLogP of 0.5 is significant in medicinal chemistry, often corresponding to a meaningful increase in membrane permeability and potential for crossing biological barriers like the blood-brain barrier.
- [1] PubChem. Compound Summary for CID 2920764, N-benzyl-4-chloronaphthalene-1-sulfonamide. National Center for Biotechnology Information. Accessed April 18, 2026. View Source
